
(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione
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Overview
Description
The compound “(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione” is a thiazolidine-2,4-dione (TZD) derivative featuring a quinazoline core substituted with a thiophen-2-yl group at the 4-position and a methylene linkage to the TZD moiety at the 6-position. Thiazolidinediones are a well-established class of heterocyclic compounds with diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties . Structural analogs, such as those with imidazopyridazine or chromene systems, demonstrate the importance of heterocyclic variations in modulating activity .
Preparation Methods
The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazoline Core
The 2-chloro substituent on the quinazoline ring undergoes substitution with nitrogen nucleophiles:
Example Reaction :
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Reactant: 2-Chloro-N-phenylacetamide
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Conditions: DMF, K₂CO₃, 80°C, 6–8 hours
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Product: Acetamide-linked derivatives
Key Data :
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Substitution occurs regioselectively at the 2-position of quinazoline.
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Electron-withdrawing groups on the phenyl ring enhance reactivity .
Functionalization via Thiophene Ring Modifications
The thiophene-2-yl group participates in electrophilic substitutions:
Reaction Type | Reagents/Conditions | Product Feature | Application |
---|---|---|---|
Sulfonation | H₂SO₄, SO₃, 0°C | -SO₃H group at thiophene C5 | Enhanced water solubility |
Halogenation | NBS, CCl₄, light | Bromination at thiophene C3/C4 | Cross-coupling precursors |
Note : Thiophene’s electron-rich nature directs electrophiles to the α-positions .
Thiazolidine-2,4-dione Ring Reactivity
The TZD moiety undergoes two primary transformations:
Hydrolysis Under Acidic Conditions
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Reagents : HCl (conc.), reflux
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Product : 2,4-Diketone intermediate (opens TZD ring)
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Utility : Intermediate for synthesizing carboxylic acid derivatives .
Aldol Condensation
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Reactant : Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde)
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Conditions : Piperidine/EtOH, reflux
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Product : 5-Arylidene-TZD derivatives with extended conjugation .
Cross-Coupling Reactions
The quinazoline-thiophene system facilitates Suzuki-Miyaura couplings :
Example :
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Boronated partner : Phenylboronic acid
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Catalyst : Pd(PPh₃)₄, Na₂CO₃
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Solvent : DME/H₂O
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Product : Biaryl hybrids with enhanced π-stacking capabilities .
Biological Activation via Metabolic Reactions
In vitro studies reveal:
Scientific Research Applications
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it can interact with bacterial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, molecular properties, and reported activities of “(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione” with related TZD derivatives:
Key Structural and Functional Comparisons:
Core Heterocyclic Systems: The quinazoline core in the target compound distinguishes it from imidazopyridazine (YPC-21440) and quinoline () analogs. Quinazoline’s planar structure may enhance DNA interaction or kinase binding, as seen in other quinazoline-based therapeutics . Thiophene vs. In contrast, piperazine substituents in YPC-21440 enhance solubility and kinase affinity .
Biological Activities: Anticancer Potential: YPC-21440 and related imidazopyridazine-TZD hybrids exhibit nanomolar potency against Pim kinases, suggesting that the target compound’s quinazoline-thiophene system may similarly target kinase pathways . Metabolic Regulation: Pioglitazone’s PPARγ agonism highlights the TZD moiety’s role in metabolic diseases. The target compound lacks the ethoxybenzyl group critical for PPARγ binding, implying divergent mechanisms . Antimicrobial and Antioxidant Effects: Phenolic TZD derivatives (e.g., from Marc et al.) show radical scavenging activity, whereas the target compound’s thiophene may confer distinct redox properties .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous TZD-quinazoline hybrids, such as condensation of thiazolidinedione with a quinazoline aldehyde precursor . In contrast, YPC-21440 requires multistep functionalization of imidazopyridazine .
Biological Activity
(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidine-2,4-dione with appropriate quinazoline derivatives. The method often employs a Knoevenagel condensation reaction, which is a common approach in synthesizing compounds with significant biological activity.
Antioxidant Activity
Research indicates that quinazoline derivatives, including those containing thiazolidine moieties, exhibit considerable antioxidant properties. The antioxidant potential is primarily attributed to their ability to scavenge reactive oxygen species (ROS). A study demonstrated that hybrid molecules bearing both quinazoline and phenolic scaffolds showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that various thiazolidine derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from thiazolidine-2,4-dione showed zones of inhibition ranging from 20 mm to over 30 mm against various bacterial strains .
Compound | Zone of Inhibition (mm) | Activity Type |
---|---|---|
5d | 25 | Antibacterial |
5l | 30 | Antibacterial |
5o | 22 | Antibacterial |
Anti-tubercular Activity
Recent studies have highlighted the anti-tubercular potential of thiazolidine derivatives. Compounds synthesized through the modification of thiazolidine frameworks showed moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 100 µg/mL .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound’s antioxidant activity is likely due to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thus preventing oxidative stress-related damage.
- Antimicrobial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a series of thiazolidine derivatives in a preclinical model for their anti-inflammatory and anti-fibrotic effects in lung diseases such as chronic obstructive pulmonary disease (COPD). The results indicated that certain derivatives significantly reduced inflammation markers and improved lung function metrics in treated models .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione?
- Methodology : The Knoevenagel condensation is a key approach for synthesizing thiazolidinedione derivatives. React 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione in polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., 2-propanol) using catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) to enhance yield and regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography. Typical yields range from 70–96% for analogous compounds .
Q. How can the E-configuration of the exocyclic methylene group be confirmed?
- Analytical Techniques :
- NMR : The coupling constant (J) between the methylene proton and adjacent carbons in 1H NMR. For E-isomers, J values typically range from 12–16 Hz due to trans-vicinal coupling .
- X-ray Crystallography : Resolve spatial arrangement definitively (e.g., as in structurally similar compounds like 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)thiazolidine-2,4-dione) .
- Computational Modeling : Compare experimental data with DFT-optimized geometries .
Q. What spectroscopic methods are critical for structural characterization?
- 1H/13C NMR : Assign peaks for quinazoline (aromatic protons at δ 7.5–9.0 ppm), thiophene (δ 6.5–7.5 ppm), and thiazolidinedione (C=O at ~170 ppm) .
- Mass Spectrometry : Use ESI-HRMS to confirm molecular ion ([M+H]+) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (1650–1750 cm−1) and C=S vibrations (~1200 cm−1) .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential antiviral or enzyme-targeting mechanisms?
- In Vitro Assays :
- Screen against HBV or similar viruses using HepG2.2.15 cells, measuring HBsAg/HBeAg secretion (ELISA) and viral DNA replication (qPCR) .
- Test kinase inhibition (e.g., CDK1/GSK3β) via ATP-binding assays or fluorescence polarization .
Q. What strategies address contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (CYP450 assays), and plasma protein binding. Poor solubility (logP >3) may limit in vivo activity .
- Structural Optimization : Introduce hydrophilic groups (e.g., –OH, –SO3H) to improve solubility while retaining activity. Validate via SAR studies .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Key Modifications :
- Quinazoline Substitution : Replace thiophene with naphthalene or biphenyl groups to enhance hydrophobic interactions .
- Thiazolidinedione Core : Substitute sulfur with selenium or modify the 2,4-dione moiety to alter electron density and binding affinity .
Q. What methods are suitable for analyzing stability under experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and varying pH (1–13). Monitor degradation via HPLC-MS .
- Storage Recommendations : Store at 2–8°C in amber vials under inert atmosphere (N2) to prevent oxidation or photolysis .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity across studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal Validation : Confirm antiviral activity using plaque reduction neutralization tests (PRNT) alongside ELISA .
- Meta-Analysis : Compare datasets from independent labs to identify outliers or consensus trends .
Q. Methodological Tables
Table 1. Key Synthetic Conditions for Thiazolidinedione Derivatives
Parameter | Details | Reference |
---|---|---|
Catalyst | DIPEAc, 10 mol% | |
Solvent | DMF, 2-propanol | |
Reaction Time | 2–6 hours (RT) | |
Yield Range | 70–96% |
Table 2. Critical Spectroscopic Data
Technique | Key Observations | Reference |
---|---|---|
1H NMR | Quinazoline H: δ 8.2–9.0 ppm | |
ESI-HRMS | [M+H]+: m/z 396.44 (calc.) | |
X-ray Diffraction | Crystallographic R-factor: <0.05 |
Properties
Molecular Formula |
C16H9N3O2S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21)/b13-7- |
InChI Key |
NMNRWTSGPSQRGI-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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